molecular formula C9H8BrN3O2S B4962181 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide

4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B4962181
M. Wt: 302.15 g/mol
InChI Key: MSUUWZQPNLHQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a thiazole derivative that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition may be responsible for the compound's potential use as a skin whitening agent.
Biochemical and Physiological Effects:
In addition to its enzyme-inhibiting properties, 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which may be responsible for its potential use as an anti-inflammatory agent. It has also been shown to have cytotoxic effects on various cancer cell lines, suggesting its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound, which is essential for conducting experiments. Additionally, the compound has been extensively studied, which means that there is a wealth of information available on its properties and potential uses.
One limitation of using 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its potential toxicity. While the compound has been shown to have a wide range of biological activities, it may also have negative effects on the cells or organisms being studied. Therefore, caution must be taken when using this compound in experiments.

Future Directions

There are many potential future directions for research on 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide. One area of interest is the compound's potential use as an anticancer agent. Further studies could explore the mechanism of action of the compound and its effectiveness against various types of cancer.
Another area of interest is the compound's potential use as an anti-inflammatory agent. Studies could explore the compound's antioxidant activity and its effectiveness in reducing inflammation in various tissues.
Finally, studies could explore the potential uses of 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in other areas of scientific research, such as drug development or environmental science. Overall, the potential uses of this compound are vast, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrobromic acid to yield the final compound. This synthesis method has been well-established in the literature and has been used to produce high yields of the compound.

Scientific Research Applications

4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been shown to have potential as an inhibitor of various enzymes, including tyrosinase and acetylcholinesterase.

properties

IUPAC Name

4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S.BrH/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14;/h1-5H,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUUWZQPNLHQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitro-phenyl)-thiazol-2-ylamine hydrobromide

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